
6-(Hydroxymethyl)-1,4-dioxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)-1,4-dioxan-2-one is an organic compound that features a dioxane ring with a hydroxymethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-1,4-dioxan-2-one typically involves the reaction of formaldehyde with a suitable dioxane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the hydroxymethyl group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-1,4-dioxan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a dioxane derivative with a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
Scientific Research Applications
6-(Hydroxymethyl)-1,4-dioxan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its reactive hydroxymethyl group.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Hydroxymethyl)-1,4-dioxan-2-one include:
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars.
Hydroxymethylated derivatives: Compounds with hydroxymethyl groups attached to various molecular backbones.
Uniqueness
This compound is unique due to its specific dioxane ring structure and the presence of the hydroxymethyl group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
112165-62-5 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
6-(hydroxymethyl)-1,4-dioxan-2-one |
InChI |
InChI=1S/C5H8O4/c6-1-4-2-8-3-5(7)9-4/h4,6H,1-3H2 |
InChI Key |
XJQDERKNSIPCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)CO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


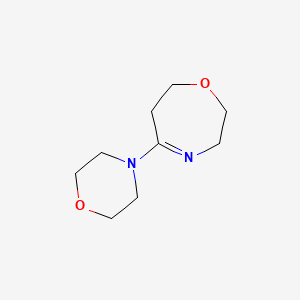
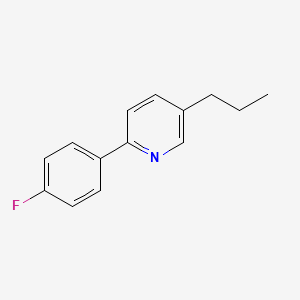
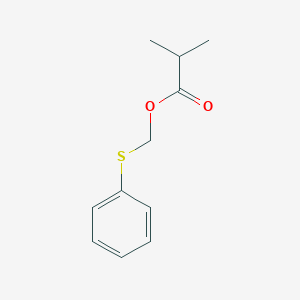
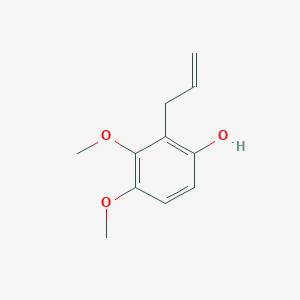

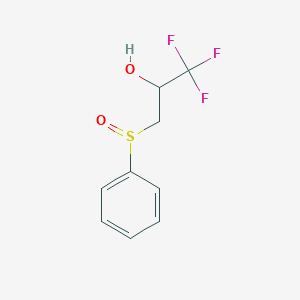
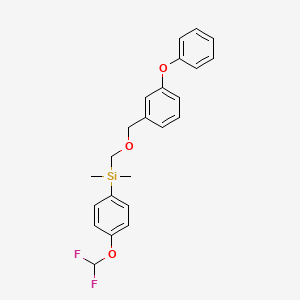
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
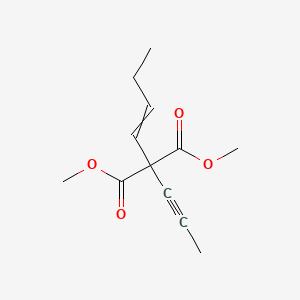
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
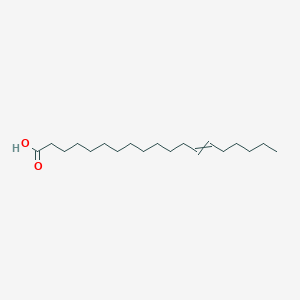

![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
